molecular formula C11H17NO B13312511 (1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

Cat. No.: B13312511
M. Wt: 179.26 g/mol
InChI Key: IGSDYLMUKZBXGC-SNVBAGLBSA-N
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Description

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain. The specific structure of this compound includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, making it a trimethylphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The trimethylphenyl group provides hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-amino-1-phenylethanol: Lacks the trimethyl substitution on the phenyl ring, resulting in different reactivity and applications.

    2-amino-1-(4-methylphenyl)ethanol: Contains a single methyl group on the phenyl ring, leading to variations in its chemical behavior.

Uniqueness

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of three methyl groups on the phenyl ring

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1

InChI Key

IGSDYLMUKZBXGC-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](CN)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)O)C

Origin of Product

United States

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